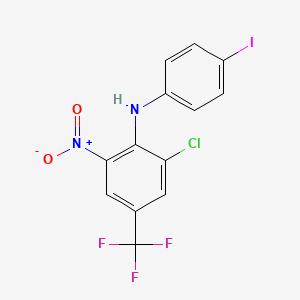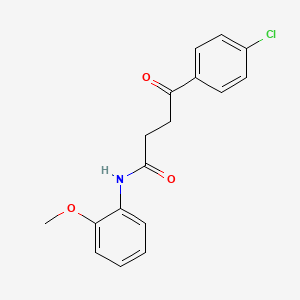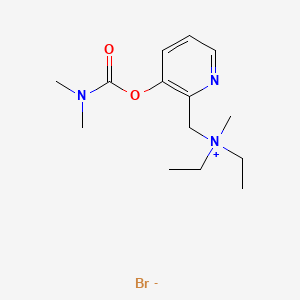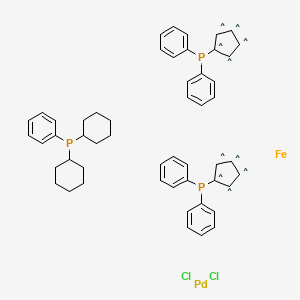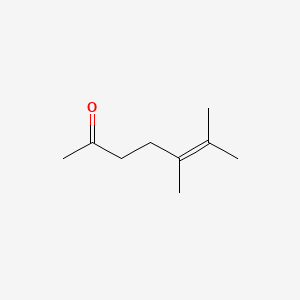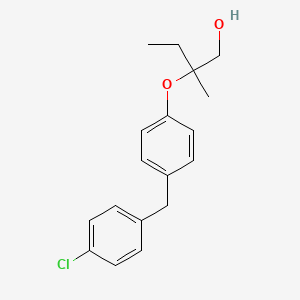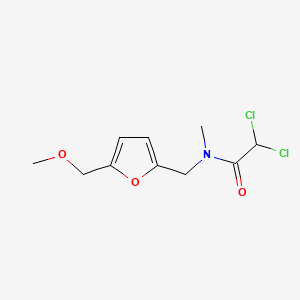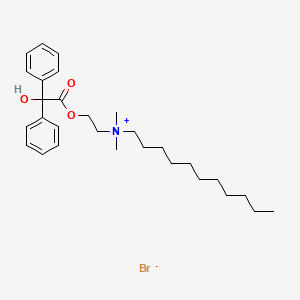
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, which allows it to interact with both water and oil phases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate typically involves the quaternization of dimethyl(2-hydroxyethyl)amine with undecyl bromide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reactants are mixed in a controlled environment, and the reaction is monitored using in-line analytical techniques. The final product is then isolated and purified using large-scale crystallization or distillation methods.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium chloride are employed under mild conditions.
Major Products
Oxidation: Produces oxides or hydroxylated derivatives.
Reduction: Yields amines or other reduced forms.
Substitution: Results in the formation of new quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate membrane interactions.
Medicine: Explored for its potential antimicrobial properties.
Industry: Utilized in formulations for detergents, disinfectants, and fabric softeners.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis. The quaternary ammonium group interacts with negatively charged components of the cell membrane, enhancing its antimicrobial activity. The molecular targets include lipid bilayers and membrane proteins, which are disrupted by the compound’s amphiphilic nature.
Comparación Con Compuestos Similares
Similar Compounds
- Didecyldimethylammonium bromide
- Didodecyldimethylammonium bromide
- Benzalkonium chloride
Uniqueness
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group with a benzilate moiety. This structure provides it with enhanced surfactant properties and potential antimicrobial activity compared to other similar compounds.
Propiedades
Número CAS |
56927-41-4 |
|---|---|
Fórmula molecular |
C29H44BrNO3 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-undecylazanium;bromide |
InChI |
InChI=1S/C29H44NO3.BrH/c1-4-5-6-7-8-9-10-11-18-23-30(2,3)24-25-33-28(31)29(32,26-19-14-12-15-20-26)27-21-16-13-17-22-27;/h12-17,19-22,32H,4-11,18,23-25H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ZAQWBHAIHRFGTI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


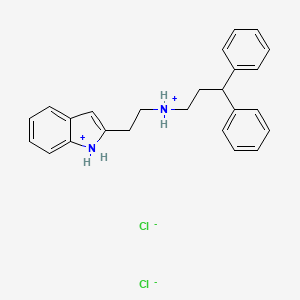



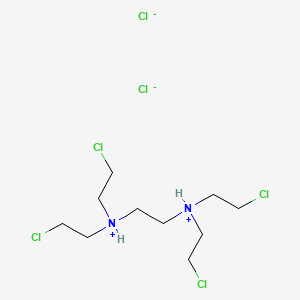
![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)
